molecular formula C7H7N3O B6173440 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one CAS No. 2680535-94-6

1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one

Cat. No.: B6173440
CAS No.: 2680535-94-6
M. Wt: 149.1
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Description

1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one is a chemical compound based on the privileged pyridopyrimidine scaffold, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery . While research into this specific analog is ongoing, the pyrido[3,4-d]pyrimidine structural motif is recognized as a key pharmacophore in the development of novel therapeutic agents. Compounds within this class have been extensively investigated for their potential to interact with critical biological targets . These targets often include various kinase enzymes, which play fundamental roles in cellular signaling pathways related to proliferation and survival . The structural similarity of pyridopyrimidines to natural purine bases allows them to act as enzyme inhibitors, making this scaffold a valuable template for designing bioactive molecules for basic biological research and pre-clinical drug development . Researchers value this compound and its derivatives as versatile synthetic intermediates for constructing more complex molecular libraries to explore structure-activity relationships and identify new lead compounds . This product is intended for chemical synthesis and research applications in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2680535-94-6

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyrido[3,4-d] vs. Pyrido[2,3-d] Systems

  • Pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 24410-19-3):
    • Differs in ring fusion position ([2,3-d] vs. [3,4-d]), altering substituent orientation.
    • Exhibits distinct electronic properties due to nitrogen positioning, affecting hydrogen-bonding capacity .
    • Demonstrated DNA-binding activity in analogs with arylazo substituents (e.g., 6-(4-chlorophenylazo)-5-naphthalen-1-yl-2-thioxo derivative) .

Functional Group Variations

Thioxo vs. Oxo Substitutions
  • IR spectra show ν(C=S) at ~1689 cm⁻¹, contrasting with ν(C=O) at ~1670–1700 cm⁻¹ in oxo analogs .
Carboxylic Acid Derivatives
  • 1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Introduction of a carboxylic acid group at the 6-position increases water solubility and enables salt formation.
8-Substituted Pyrido[3,4-d]Pyrimidin-4(3H)-Ones
  • Compound 54m (8-(4-(2-(4-(2,4-difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)):
    • Fluorine atoms improve pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration).
    • Piperidine and pyrazole substituents enhance FGFR2 binding affinity (IC₅₀ < 50 nM) via hydrophobic and π-π interactions .
  • Compound 41b (8-(1-methyl-1H-pyrazol-3-yl)):
    • Methylpyrazole substituent optimizes steric fit in kinase ATP-binding pockets, as shown in FGFR1 docking studies (PDB ID: 5EW8) .
7-Fluoro Derivatives
  • 7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one :
    • Fluorine at C7 increases electronegativity, enhancing interactions with tyrosine kinases.
    • Molecular weight: 165.125 g/mol; LogP: 0.87, indicating moderate lipophilicity .

Dihydropyrimidinone Analogs

  • 3,4-Dihydropyrimidin-2(1H)-ones (e.g., 3,4-dihydro-5-ethoxycarbonyl-4-(4-phenyl)-6-methylpyrimidin-2(1H)-one):
    • Lack fused pyridine ring, simplifying synthesis but reducing rigidity and target selectivity.
    • Catalytic synthesis methods (e.g., using heterogeneous catalysts) achieve yields >80% under mild conditions .

Analytical Data

  • 1H NMR : Key signals include δ 8.7–8.1 ppm (pyridine-H), δ 4.5–3.2 ppm (aliphatic protons in substituents) .
  • HRMS : Used to confirm molecular ions (e.g., [M+H]+ = 479.2405 for RK-019) .

Q & A

(Basic) What are common synthetic routes for 1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-2-one derivatives?

Methodological Answer:
The synthesis of pyrido[3,4-d]pyrimidin-2-one derivatives often employs multicomponent or multi-step reactions. A representative one-pot method involves combining substituted aldehydes, urea/thiourea, and β-keto esters with a catalyst like Keggin heteropolyacids (HPAs) under solvent-free conditions at 80°C for 1 hour, followed by recrystallization . For fluorinated derivatives (e.g., trifluoromethyl-substituted analogs), multi-step routes using sodium hydride in DMF under inert atmospheres are typical to prevent side reactions . Advanced routes may also incorporate microwave-assisted synthesis to reduce reaction times .

(Basic) How is the molecular structure of pyrido[3,4-d]pyrimidin-2-one derivatives characterized?

Methodological Answer:
Structural characterization involves:

  • X-ray crystallography to resolve ring conformations and substituent orientations (e.g., cyclohexylamino-substituted derivatives) .
  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments, such as distinguishing between tautomeric forms (e.g., 1H vs. 3H configurations) .
  • High-resolution mass spectrometry (HRMS) and InChI key validation to verify molecular formulas and stereochemical assignments .

(Basic) What initial biological screening approaches are used for pyrido[3,4-d]pyrimidin-2-one derivatives?

Methodological Answer:
Primary screening focuses on:

  • Antimicrobial assays (e.g., agar diffusion against Gram-positive/negative bacteria) .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify lead compounds for antitumor studies .
  • Enzyme inhibition assays (e.g., dihydrofolate reductase or kinase targets) to assess mechanistic pathways .

(Advanced) How can reaction conditions be optimized for synthesizing fluorinated pyrido[3,4-d]pyrimidin-2-one derivatives?

Methodological Answer:
Key optimizations include:

  • Temperature control (e.g., 60–100°C) to balance reactivity and decomposition of fluorinated intermediates .
  • Catalyst screening (e.g., HPA vs. Lewis acids) to enhance regioselectivity in trifluoromethyl group incorporation .
  • Chromatographic purification (e.g., silica gel or HPLC) to isolate isomers arising from fluorinated substituents .

(Advanced) How can contradictions in reported biological activities of pyrido[3,4-d]pyrimidin-2-one analogs be resolved?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay protocols (e.g., cell line specificity, incubation times). Standardizing assays (e.g., CLSI guidelines for antimicrobial testing) minimizes variability .
  • Structural modifications (e.g., nitro vs. hydroxy groups). Comparative SAR studies using isosteric replacements clarify bioactivity trends .
  • Purity validation (e.g., HPLC ≥95%) to exclude confounding effects from impurities .

(Advanced) What computational methods are used to predict structure-activity relationships (SAR) for pyrido[3,4-d]pyrimidin-2-one derivatives?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., antifolate enzymes) .
  • DFT calculations to analyze electronic effects of substituents (e.g., electron-withdrawing groups on ring reactivity) .
  • Pharmacophore mapping to identify critical functional groups (e.g., hydrogen bond donors/acceptors) .

(Advanced) How can regioselectivity in substitution reactions of pyrido[3,4-d]pyrimidin-2-one be controlled?

Methodological Answer:
Regioselectivity is influenced by:

  • Solvent polarity (e.g., DMF vs. THF) to direct electrophilic attacks to specific ring positions .
  • Protecting groups (e.g., Boc for amines) to block undesired substitution sites during synthesis .
  • Monitoring via TLC/HPLC-MS to track intermediate formation and adjust reaction stoichiometry .

(Advanced) What strategies improve the pharmacokinetic properties of pyrido[3,4-d]pyrimidin-2-one derivatives?

Methodological Answer:

  • Lipophilicity modulation via trifluoromethyl or hydroxyphenyl groups to enhance membrane permeability .
  • Prodrug design (e.g., esterification of hydroxyl groups) to improve oral bioavailability .
  • Metabolic stability assays (e.g., microsomal incubation) to identify vulnerable sites for structural modification .

(Advanced) How can data discrepancies in reported reaction yields for pyrido[3,4-d]pyrimidin-2-one syntheses be resolved?

Methodological Answer:
Discrepancies are addressed by:

  • Reproducing conditions (e.g., catalyst loading, solvent ratios) from primary literature .
  • Design of experiments (DoE) to statistically identify critical factors (e.g., temperature, reaction time) .
  • Validation with alternative characterization (e.g., NMR vs. X-ray) to confirm product identity and purity .

(Advanced) How are reaction mechanisms elucidated in multi-component pyrido[3,4-d]pyrimidin-2-one syntheses?

Methodological Answer:
Mechanistic studies employ:

  • Isotopic labeling (e.g., deuterated reagents) to track atom transfer pathways .
  • Kinetic profiling (e.g., time-resolved NMR) to identify rate-determining steps .
  • Computational modeling (e.g., transition state analysis) to propose plausible intermediates .

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